![molecular formula C7H9N5S B2617014 2-N,2-N-Dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine CAS No. 2361645-48-7](/img/structure/B2617014.png)
2-N,2-N-Dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine
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Overview
Description
“2-N,2-N-Dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine” is a chemical compound . It is part of a class of compounds known as thiazolopyrimidines, which are heterocyclic compounds containing a thiazole ring fused to a pyrimidine ring . These compounds have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of thiazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Another method involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with an excess of aliphatic carboxylic acids in the presence of POCl3 .
Chemical Reactions Analysis
The chemical reactions involving thiazolopyrimidines can be complex and depend on the specific substituents present on the molecule. The Dimroth rearrangement, which involves the isomerization of heterocycles and the relocation of two heteroatoms in heterocyclic systems, is one reaction that can occur . This rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-N,2-N-Dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine” would be determined by its molecular structure. Unfortunately, specific details such as melting point, boiling point, solubility, and spectral data for this exact compound were not found in the available literature .
Scientific Research Applications
Thiazolo[4,5-d]pyrimidines in Drug Discovery
Thiazolo[4,5-d]pyrimidines are recognized for their structural resemblance to purine bases and their derivatives, which positions them as valuable scaffolds in medicinal chemistry. Their applications span across designing therapeutics with a broad spectrum of pharmacological activities, including but not limited to, immune-modulation, antiviral, anticancer, antibacterial, antifungal, and anti-inflammatory agents. The development of thiazolo[4,5-d]pyrimidines showcases their significant utility for medicinal chemistry research due to their structural versatility and biological relevance (Kuppast & Fahmy, 2016).
Structural Studies and Tautomerism
Studies on pyrimidine derivatives have shed light on the structural intricacies and tautomerism of these compounds, which is crucial for understanding their biological interactions and stability. Research into the crystalline forms of pyrimidine derivatives, including aminopyrimidines, has revealed the importance of tautomeric forms and their potential influence on drug action through molecular recognition processes involving hydrogen bonding (Rajam et al., 2017).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of thiazolo[4,5-d]pyrimidine derivatives have been extensively explored, revealing a range of antimicrobial activities. These studies demonstrate the compound's versatility and its potential as a framework for developing new therapeutic agents with promising antimicrobial properties (Sayed et al., 2006).
Radioprotective and Antitumor Activities
Research into novel thieno[2,3-d]pyrimidine derivatives, which share a similar heterocyclic structure to thiazolo[4,5-d]pyrimidines, has uncovered their promising radioprotective and antitumor activities. This highlights the potential for these compounds to be developed further for applications in cancer therapy and radioprotection (Alqasoumi et al., 2009).
Future Directions
Future research on “2-N,2-N-Dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine” and related compounds could involve further exploration of their synthesis, characterization, and potential biological activities. This could include studies on their mechanisms of action, pharmacokinetics, and potential therapeutic applications .
properties
IUPAC Name |
2-N,2-N-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5S/c1-12(2)7-11-6-4(13-7)5(8)9-3-10-6/h3H,1-2H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXXHLHBRIGHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=NC=NC(=C2S1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-N,2-N-Dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2,7-diamine |
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